molecular formula C16H17NO4 B5009736 2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide

2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide

Cat. No.: B5009736
M. Wt: 287.31 g/mol
InChI Key: BFAHVJPYZJJKOX-UHFFFAOYSA-N
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Description

“2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide” is a chemical compound with the molecular formula C16H17NO4 . It has a molecular weight of 287.31 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzamide core with a 2-hydroxy group and a 2-methoxyphenoxyethyl group attached . The exact 3D structure would require more detailed analysis or experimental data.

Mechanism of Action

The mechanism of action of “2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide” is not specified in the available literature. The effects of this compound would depend on its interactions with biological systems, which would require further study .

Safety and Hazards

While specific safety and hazard data for “2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide” is not available, it’s important to handle all chemicals with appropriate safety precautions. This includes using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on “2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide” could include further exploration of its synthesis, chemical reactions, and potential applications. As with any chemical compound, understanding its properties and interactions can lead to new discoveries and applications .

Properties

IUPAC Name

2-hydroxy-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-14-8-4-5-9-15(14)21-11-10-17-16(19)12-6-2-3-7-13(12)18/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAHVJPYZJJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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